![molecular formula C11H14N2O2 B1376185 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1519406-85-9](/img/structure/B1376185.png)
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
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Description
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-AMTQ) is a quinoline derivative that has been widely studied due to its potential as a therapeutic agent. It has been shown to have a wide range of biomedical applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent. 6-AMTQ also displays antifungal and antibacterial properties, making it a promising candidate for the treatment of various diseases. In addition, 6-AMTQ has been found to have potential applications in drug delivery systems and as a scaffold for drug design.
Scientific Research Applications
Antimalarial Agents
Compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential as antimalarial agents. A study by Carroll et al. (1976) described the synthesis of related tetrahydroquinolines, which were tested against Plasmodium berghei in mice, demonstrating their potential in antimalarial therapy.
Synthesis of Derivatives
Research by Nomura et al. (1974) focused on synthesizing amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives. These compounds, closely related to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, were obtained through Michael addition reactions, showcasing the versatility of such compounds in chemical synthesis.
Catalytic Antibodies
The synthesis of tetrahydroquinolines, including compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, was explored by González‐Bello et al. (1997) for generating catalytic antibodies. These antibodies could catalyze cationic cyclization reactions, indicating a potential application in biochemical processes.
Amino Acid Analysis
Aoyama et al. (2015) developed a novel derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. The reagent, derived from compounds like 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, enabled sensitive determination of amino acid enantiomers.
Neuroprotective Activity
Okuda, Kotake, and Ohta (2003) conducted a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one. They found that hydroxy-substituted derivatives exhibited neuroprotective activity, suggesting potential therapeutic applications for neurological disorders (Okuda et al., 2003).
properties
IUPAC Name |
6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJHDMIRYWTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)CCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one |
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